5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene
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Overview
Description
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring system. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoroiodomethane in the presence of a catalyst such as diethyl zinc and Wilkinson’s catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other functional groups on the naphthalene ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe in biochemical assays.
Medicine: The compound’s structural features make it a potential candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, polymers, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. For example, trifluoromethylated compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) by binding to their active sites and altering their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group, used as an antidepressant.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group, used to treat pain and inflammation.
Fipronil: An agrochemical with a trifluoromethyl group, used as an insecticide.
Uniqueness
5-(Trifluoromethyl)-1,4-dihydro-1,4-methanonaphthalene is unique due to its specific structural arrangement and the presence of the trifluoromethyl group on the naphthalene ring. This combination imparts distinct electronic properties that can be exploited in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
85977-24-8 |
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Molecular Formula |
C12H9F3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C12H9F3/c13-12(14,15)10-3-1-2-9-7-4-5-8(6-7)11(9)10/h1-5,7-8H,6H2 |
InChI Key |
YZVHUMMUYQSHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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